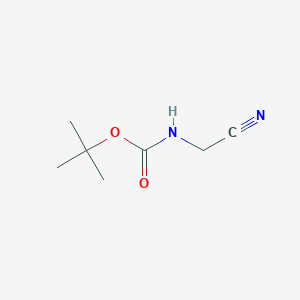

![molecular formula C12H14ClFN2O B104879 4-氟-3-(哌啶-4-基)苯并[d]异恶唑盐酸盐 CAS No. 95742-19-1](/img/structure/B104879.png)

4-氟-3-(哌啶-4-基)苯并[d]异恶唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

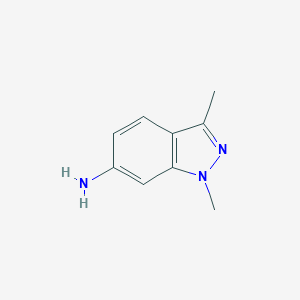

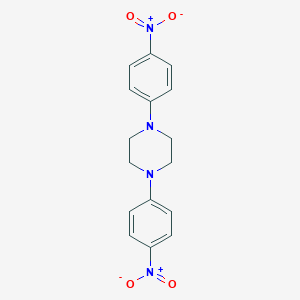

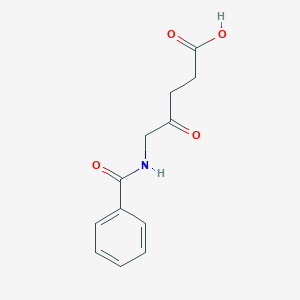

The compound "4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride" is a derivative of benzisoxazole, which is known for its potential pharmacological properties. The presence of a fluorine atom at the 4-position and a piperidinyl group at the 3-position on the benzisoxazole ring structure suggests that this compound may exhibit interesting biological activities, such as antipsychotic, antimicrobial, and antiproliferative effects .

Synthesis Analysis

The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives involves various chemical reactions, including condensation and substitution reactions. These compounds are typically synthesized by reacting different substituted aromatic or heterocyclic acid chlorides with a piperidinyl-benzisoxazole precursor . The synthesis process is characterized by spectroscopic methods such as IR, 1H NMR, LC/MS, and elemental analyses to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of the compound has been characterized using various spectroscopic techniques. X-ray diffraction studies have confirmed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. The piperidine and morpholine rings adopt a chair conformation, while the benzisoxazole ring remains planar . The stability of the molecule is attributed to inter and intra-molecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives is explored through their ability to undergo further chemical transformations. These derivatives have been used as intermediates to synthesize a variety of compounds with potential antimicrobial and antiproliferative activities. For instance, they have been reacted with different acid chlorides to produce amides and with nebulic acid chloride to produce chroman-2-carboxamides . Additionally, phosphoramidate derivatives have been synthesized through an in situ, three-step process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by the substituents on the benzisoxazole ring and the piperidinyl group. The presence of a fluorine atom contributes to the lipophilicity and could affect the compound's ability to cross biological membranes . The compounds' antimicrobial and antiproliferative activities are evaluated using in vitro assays, and their efficacy is compared to standard drugs . The structure-activity relationship studies indicate that the substitution pattern on the benzisoxazole ring plays a crucial role in determining the biological activity of these compounds .

科学研究应用

-

Antimicrobial and Antioxidant Agent

- Field : Medicinal Chemistry

- Application : This compound has been used to synthesize new thiourea and urea derivatives, which have shown promising antimicrobial and antioxidant activity .

- Method : The compounds were synthesized by adopting a simple and efficient method. The synthesized compounds were characterized by spectral data of IR, 1H, 13C NMR and mass spectra .

- Results : A few compounds showed good antibacterial, antifungal and antioxidant activity when compared to standard drugs .

-

Synthesis of Atypical Antipsychotics

- Field : Pharmaceutical Chemistry

- Application : This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone and iloperidone for the treatment of schizophrenia .

- Results : The outcomes of these applications would be the production of the mentioned antipsychotic drugs .

-

Molecular Scaffold for Various Drugs

-

GlyT1 Inhibitor

- Field : Neuropharmacology

- Application : This compound has been found to be a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which plays a crucial role in the regulation of glycine concentrations in the synaptic cleft .

- Results : The inhibition of GlyT1 can enhance NMDA receptor function, which is beneficial for the treatment of cognitive disorders such as schizophrenia .

-

Fluorinated Building Blocks

- Inhibitor of Acetyl Cholinesterase (AChE)

- Field : Neuropharmacology

- Application : N-benzylpiperidinebenzisoxazole derivatives, which can be synthesized from this compound, are selective inhibitors of the enzyme acetyl cholinesterase (AChE). This is used for the treatment of Alzheimer’s disease .

- Results : The outcomes of these applications would be the production of AChE inhibitors .

属性

IUPAC Name |

4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKMWQGLAQPWLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541218 |

Source

|

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride | |

CAS RN |

95742-19-1 |

Source

|

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。